



# Application Note: Quantitative Whole-Body Autoradiography (QWBA) of AZD5248

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Compound of Interest		
Compound Name:	AZD5248	
Cat. No.:	B8448892	Get Quote

#### Introduction

**AZD5248** is a potent and reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme crucial for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2][3] By inhibiting DPP1, **AZD5248** was investigated as a potential therapeutic agent for chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[2][3] As part of the preclinical safety assessment of **AZD5248**, a quantitative whole-body autoradiography (QWBA) study was conducted in rats to determine the tissue distribution of the radiolabeled compound.

Key Findings from the QWBA Study

The QWBA study with radiolabeled **AZD5248** in rats revealed an unexpected and significant finding: a high and persistent accumulation of radioactivity in the aorta.[1][4][5][6] This aortic binding was a major safety concern and ultimately led to the termination of the clinical development of **AZD5248** before it was dosed in humans.[1][4]

Toxicological Implication and Mechanistic Hypothesis

The retention of **AZD5248** in the aorta suggested a potential for long-term toxicity. The leading hypothesis for this observation is the covalent binding of **AZD5248** to aldehydes present in elastin, a key protein responsible for the elasticity of the aorta.[1][4] Elastin fibers are cross-linked through reactions involving allysine, an aldehyde derivative of lysine, a process catalyzed by the enzyme lysyl oxidase.[5][7][8][9][10] It is proposed that a reactive moiety of



the **AZD5248** molecule forms a covalent bond with these aldehyde groups, leading to its accumulation in elastin-rich tissues like the aorta.[1] This mechanistic hypothesis was supported by in vitro reactivity assays.[4]

Application of QWBA in Drug Development

This case study of **AZD5248** highlights the critical role of QWBA in drug development. QWBA provides a comprehensive visual and quantitative assessment of the distribution of a drug and its metabolites throughout the entire body.[11][12][13][14] This technique is invaluable for:

- Identifying potential target organs for efficacy and toxicity.
- Assessing penetration of physiological barriers, such as the blood-brain barrier.
- Informing dosimetry calculations for human radiolabeled studies.[13][15]
- Detecting unexpected tissue accumulation, as was the case with AZD5248 and the aorta.

## **Quantitative Data Summary**

While the specific quantitative data from the **AZD5248** QWBA study is not publicly available, the following table represents a typical format for summarizing such data. The values are hypothetical and for illustrative purposes only, designed to reflect the reported aortic binding.



Tissue	Concentration (µg eq/g) at 24 hours	Concentration (µg eq/g) at 168 hours	Tissue-to-Blood Ratio (168 hours)
Blood	0.5	0.02	1.0
Aorta	15.2	12.5	625
Liver	2.1	0.1	5.0
Kidney	3.5	0.2	10.0
Lung	1.8	0.15	7.5
Brain	0.1	< 0.01	< 0.5
Muscle	0.4	0.05	2.5
Adipose	0.8	0.1	5.0

## **Experimental Protocols**

Below is a detailed, representative protocol for a QWBA study, based on standard industry practices and applicable to a compound like **AZD5248**.

#### 1. Radiolabeling of AZD5248

- Isotope: Carbon-14 ([14C]) is a commonly used isotope for QWBA due to its long half-life and beta emission characteristics.
- Labeling Position: The [14C] label should be introduced into a metabolically stable position of the **AZD5248** molecule to ensure that the radioactivity detected represents the parent compound and its metabolites.
- Radiochemical Purity: The radiochemical purity of [¹⁴C]-AZD5248 should be ≥98%, as
  determined by radio-HPLC.
- Specific Activity: The specific activity should be determined to allow for accurate dose preparation and subsequent quantitation.

### 2. Animal Study

## Methodological & Application





- Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used for QWBA studies. Pigmented Long-Evans rats may be used to assess melanin binding.[12]
- Animal Husbandry: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
- Dose Administration: A single dose of [14C]-AZD5248 is administered to the rats. The route of administration should be the intended clinical route (e.g., oral gavage). The dose level should be pharmacologically relevant and informed by toxicology studies.
- Study Design: A typical study includes multiple time points to characterize the uptake, distribution, and elimination of the compound. For example, animals might be euthanized at 1, 4, 8, 24, 72, and 168 hours post-dose. Usually, one animal is used per time point.
- 3. Sample Collection and Processing
- Euthanasia and Freezing: At the designated time points, animals are euthanized by an approved method (e.g., CO<sub>2</sub> asphyxiation followed by exsanguination). The carcasses are then rapidly frozen in a mixture of hexane and solid CO<sub>2</sub> (-70°C) to prevent autolysis and redistribution of the radiolabeled compound.[14]
- Embedding: The frozen carcasses are embedded in a block of carboxymethylcellulose (CMC) gel.
- Sectioning: The frozen blocks are sectioned sagittally using a large-format cryomicrotome.
   Thin sections (typically 20-40 μm) are collected onto adhesive tape.
- 4. Imaging and Quantification
- Autoradiography: The sections are placed in a cassette with a phosphor imaging plate and exposed for a sufficient duration to obtain a clear autoradiographic image.
- Image Analysis: The imaging plates are scanned using a phosphor imager. The intensity of the radioactive signal in different tissues is quantified using specialized software.
- Calibration Standards: A set of radioactive standards with known concentrations is coexposed with the tissue sections to generate a calibration curve. This allows for the



conversion of pixel intensity values to concentrations of radioactivity (e.g., in µg equivalents per gram of tissue).

- 5. Data Analysis and Reporting
- The concentrations of radioactivity in various tissues are determined at each time point.
- Tissue-to-blood concentration ratios are calculated to assess the relative accumulation in different organs.
- The data is compiled into a comprehensive report, including representative autoradiograms and summary tables.

## **Visualizations**

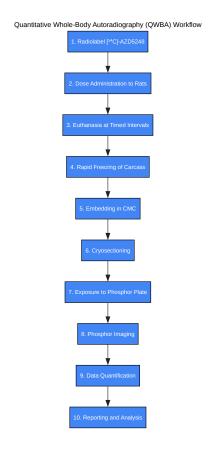
# **Elastin Cross-linking** ysine Residue (in Elastin) Oxidative Deamination Lysyl Oxidase AZD5248 Interaction Allysine (Aldehyde) Spontaneous Covalent Bond Formation Condensation AZD5248-Elastin **Covalent Adduct**

Mechanism of AZD5248 Aortic Binding

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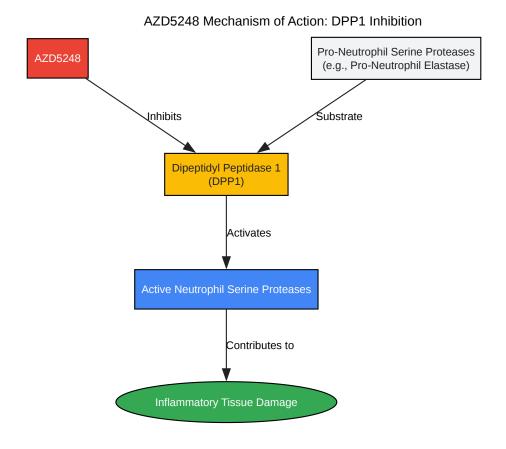
Caption: Proposed mechanism of AZD5248 covalent binding to aortic elastin.



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Caption: A typical experimental workflow for a QWBA study.





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Caption: Signaling pathway showing DPP1 inhibition by AZD5248.

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